Acetic acid, [(4-nitrobenzoyl)thio]-

Catalog No.
S15198906
CAS No.
58547-64-1
M.F
C9H7NO5S
M. Wt
241.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, [(4-nitrobenzoyl)thio]-

CAS Number

58547-64-1

Product Name

Acetic acid, [(4-nitrobenzoyl)thio]-

IUPAC Name

2-(4-nitrobenzoyl)sulfanylacetic acid

Molecular Formula

C9H7NO5S

Molecular Weight

241.22 g/mol

InChI

InChI=1S/C9H7NO5S/c11-8(12)5-16-9(13)6-1-3-7(4-2-6)10(14)15/h1-4H,5H2,(H,11,12)

InChI Key

HRVMVAIYAQGMLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)SCC(=O)O)[N+](=O)[O-]

Acetic acid, [(4-nitrobenzoyl)thio]- is a chemical compound with the molecular formula C10H11NO4SC_{10}H_{11}NO_4S and a molecular weight of approximately 241.26 g/mol. It is characterized by the presence of a 4-nitrobenzoyl group attached to a thiol acetic acid moiety. The compound is classified under thiol derivatives and exhibits significant chemical reactivity due to the nitro group, which can participate in various electrophilic reactions.

The reactivity of acetic acid, [(4-nitrobenzoyl)thio]- is influenced by both the acetic acid component and the 4-nitrobenzoyl group. Key types of reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Michael Addition: The compound can undergo Michael addition reactions due to the presence of the nitro group, which enhances its electrophilic nature.
  • Reduction Reactions: The nitro group can be reduced to an amine, altering the compound's properties and reactivity.

These reactions are significant for synthetic applications and biological interactions.

Acetic acid, [(4-nitrobenzoyl)thio]- has demonstrated various biological activities. Compounds similar to this one, particularly those containing nitro groups, have been shown to exert protective and anti-inflammatory effects in biological systems. Research indicates that nitroalkene derivatives can interact with thiol-containing proteins, leading to modifications that impact cellular signaling pathways . These interactions may play a role in therapeutic applications, particularly in inflammation and oxidative stress-related conditions.

Several methods exist for synthesizing acetic acid, [(4-nitrobenzoyl)thio]-:

  • Thiol Addition Reactions: The synthesis often involves the reaction of 4-nitrobenzoyl chloride with thiol acetic acid under controlled conditions.
  • Electrophilic Aromatic Substitution: This method may also be employed to introduce the nitro group onto a benzene ring prior to thiolation.
  • Multi-step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies for functional groups.

These methods allow for the production of the compound with varying degrees of purity and yield.

Acetic acid, [(4-nitrobenzoyl)thio]- has several applications:

  • Pharmaceuticals: Its potential anti-inflammatory properties make it a candidate for drug development.
  • Chemical Research: It serves as an intermediate in organic synthesis and material science.
  • Biochemical Studies: The compound is used in studies investigating protein modifications and cellular signaling pathways.

Studies on acetic acid, [(4-nitrobenzoyl)thio]- have focused on its interactions with biological macromolecules. The electrophilic nature of the nitro group allows it to form adducts with thiol-containing proteins, which can lead to significant biological effects such as modulation of enzyme activity and alteration of signal transduction pathways . These interactions are crucial for understanding its mechanism of action in biological systems.

Acetic acid, [(4-nitrobenzoyl)thio]- shares structural similarities with other thiol derivatives and nitro compounds. Some notable similar compounds include:

  • [(4-Nitrobenzyl)thio]acetic acid (CAS 6345-13-7): Similar structure but lacks the additional functional groups that might influence reactivity.
  • Thiol derivatives with different substituents: Such as thioacetic acid derivatives that may exhibit different biological activities due to variations in their side chains.

Comparison Table

Compound NameStructure FeaturesUnique Properties
Acetic acid, [(4-nitrobenzoyl)thio]-Contains both acetic acid and nitrobenzoylExhibits significant electrophilicity
[(4-Nitrobenzyl)thio]acetic acidLacks acetic acid componentMay have different reactivity profiles
Other thiol derivativesVarying side chainsBiological activity varies significantly

The unique presence of both the acetic acid moiety and the 4-nitrobenzoyl group makes acetic acid, [(4-nitrobenzoyl)thio]- particularly interesting for further research and application in medicinal chemistry.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

241.00449350 g/mol

Monoisotopic Mass

241.00449350 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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